molecular formula C₂₇H₃₃Cl₂FN₄O₈ B560568 Eravacycline dihydrochloride CAS No. 1334714-66-7

Eravacycline dihydrochloride

货号 B560568
CAS 编号: 1334714-66-7
分子量: 631.48
InChI 键: XIBSSTYDNTVAEU-RZVFYPHASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eravacycline dihydrochloride, also known as Xerava, is a fully synthetic fluorocycline antibiotic of the tetracycline class . It is used to treat complicated intra-abdominal infections . It has activity against clinically significant gram-negative, gram-positive aerobic, and facultative bacteria . This includes most bacteria resistant to cephalosporins, fluoroquinolones, β-lactam/β-lactamase inhibitors, multidrug-resistant strains, and carbapenem-resistant Enterobacteriaceae .


Synthesis Analysis

Eravacycline is a novel fluorocycline of the tetracycline class of antimicrobial agents. A new generation of tetracycline analogs, 7-fluoro-9-substituted-6-demethyl-6-deoxytetracyclines, also known as “fluorocyclines”, was created through a total synthesis approach . These new molecules demonstrated broad antimicrobial activity and circumvent many of the known bacterial resistance mechanisms to tetracyclines, including ribosomal protection proteins and efflux pumps .


Molecular Structure Analysis

The molecular formula of Eravacycline dihydrochloride is C27H33Cl2FN4O8 . Its average mass is 631.477 Da and its mono-isotopic mass is 630.165955 Da .


Chemical Reactions Analysis

Eravacycline binds to the ribosome and inhibits protein synthesis . This activity is largely unaffected by the common tetracycline resistance mechanisms . The primary resistance mechanism for eravacycline-non-susceptible isolates is thought to be due to efflux pumps and their regulators .


Physical And Chemical Properties Analysis

Eravacycline dihydrochloride has a water solubility of 50 mg/mL (79.18 mM) . It is stored at -80°C, protected from light, and under nitrogen .

科学研究应用

  1. 广谱抗菌活性:Eravacycline 对革兰氏阳性菌、革兰氏阴性菌和厌氧菌表现出广谱抗菌活性,对多重耐药菌具有显着的效力。它的结构类似于替加环素,通过与 30S 核糖体亚基结合来抑制细菌蛋白质合成 (Zhanel 等人,2016 年)

  2. 对各种感染的疗效:Eravacycline 已在复杂性腹腔内感染 (cIAI) 和复杂性尿路感染 (cUTI) 的治疗中进行 II 期和 III 期临床试验评估,显示出有希望的疗效和安全性 (Solomkin 等人,2013 年)

  3. 体外和体内疗效:研究表明,Eravacycline 对多种细菌病原体具有体外和体内疗效。即使对多重耐药菌株,其活性仍然很强 (Morrissey 等人,2019 年)

  4. 安全性和耐受性:临床试验发现,Eravacycline 通常耐受性良好。报告的常见不良事件包括恶心和呕吐等胃肠道反应,但 Eravacycline 治疗组的发生率较低 (Solomkin 等人,2016 年)

  5. 药代动力学和药物相容性:Eravacycline 表现出线性的药代动力学,并已评估与其他肠外药物的相容性,证明与大多数药物具有物理相容性。这种相容性信息对于在临床环境中联用至关重要 (Avery 等人,2019 年)

  6. 治疗多重耐药感染的潜在用途:Eravacycline 显示出作为由多重耐药病原体引起的严重感染的治疗选择的潜力,这些病原体在全球医疗保健环境中越来越受到关注 (Bassetti & Righi,2014 年)

安全和危害

Eravacycline may cause serious side effects. Severe stomach pain, diarrhea that is watery or bloody (may occur up to 2 months after the last dose of eravacycline), severe headaches, dizziness, ringing in your ears, vision problems, severe pain in your upper stomach spreading to your back, nausea and vomiting are some of the side effects .

未来方向

Eravacycline is likely to take on an expanded role in clinical practice as resistance to meropenem and other carbapenems increases . It may be used to treat aggressive multidrug-resistant infections in the years ahead .

属性

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O8.2ClH/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39;;/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33);2*1H/t11-,13-,20-,27-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBSSTYDNTVAEU-RZVFYPHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33Cl2FN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027691
Record name Eravacycline dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eravacycline dihydrochloride

CAS RN

1334714-66-7
Record name Eravacycline dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334714667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eravacycline dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERAVACYCLINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK1NMH89VJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
29
Citations
DA Hussar, EB Chahine - Journal of the American Pharmacists …, 2019 - japha.org
… Eravacycline dihydrochloride for injection is supplied as a lyophilized powder in single-dose vials in an amount equivalent to 50 mg eravacycline. The vials should be stored in a …
Number of citations: 3 www.japha.org
ADDTOCCB INQUIRY - Nature, 2021 - invivochem.com
… Alias: TP434 2HCl; TP-434 2HCl; TP 434; TP434; Eravacycline 2HCl; Eravacycline dihydrochloride. … Eravacycline dihydrochloride is a synthetic antibiotic, with inhibits bacterial …
Number of citations: 0 www.invivochem.com
Y Ding, WY Saw, LWL Tan, DKN Moong… - Journal of …, 2020 - academic.oup.com
… eravacycline dihydrochloride when isolating other Tet(X4)-producing Enterobacteriaceae strains. Eravacycline dihydrochloride … 2 mg/L eravacycline dihydrochloride to enumerate tet(X4)…
Number of citations: 33 academic.oup.com
B Özer, B Özbek Çelık - Journal of Chemotherapy, 2023 - Taylor & Francis
The Achromobacter species is an emerging pathogen causing chronic bacterial infections in patients with certain conditions, such as cystic fibrosis (CF), hematologic and solid organ …
Number of citations: 4 www.tandfonline.com
Z Zhang, CE Morgan, RA Bonomo, EW Yu - Mbio, 2021 - Am Soc Microbiol
… For the AdeJ-Era sample, a 10-μM AdeJ-nanodisc sample was incubated with 20 μM Era (eravacycline dihydrochloride; MedChemExpress) for 1 h to form the AdeJ-Era complex. The …
Number of citations: 27 journals.asm.org
S Andrei, G Droc, G Stefan - Discoveries, 2019 - ncbi.nlm.nih.gov
… Eravacycline dihydrochloride (Xerava) is a fully synthetic bacteriostatic fluorocycline and a tetracycline-class antibacterial agent that binds bacterial 30S ribosomal subunit. Compared to …
Number of citations: 91 www.ncbi.nlm.nih.gov
YA Helmy, K Taha-Abdelaziz, HAEH Hawwas, S Ghosh… - Antibiotics, 2023 - mdpi.com
… Eravacycline dihydrochloride (Xerava) is a new synthetic fluorocycline belonging to tetracycline-class antibiotics that was discovered in 2018 [25,26]. It has potent antibacterial activity …
Number of citations: 11 www.mdpi.com
MR Precit, EA Snavely, RM Liesman - Clinical Microbiology Newsletter, 2022 - Elsevier
… Eravacycline dihydrochloride is a fully synthetic, broad-spectrum, bacteriostatic tetracycline antibiotic within the fluorocycline subclass [47]. Like other tetracyclines, eravacycline targets …
Number of citations: 0 www.sciencedirect.com
Y Ding, S Er, A Tan, JS Gounot, WY Saw, LWL Tan… - bioRxiv, 2023 - biorxiv.org
… 117 The faecal suspensions were then serially diluted in 0.9% NaCl and spotted onto MacConkey agar 118 plates supplemented with 2 mg/L eravacycline dihydrochloride. The CFU …
Number of citations: 0 www.biorxiv.org
BI Salman - Journal of Fluorescence, 2023 - Springer
Community-acquired pneumonia is one of the most common infectious diseases and a substantial cause of mortality and morbidity worldwide. Therefore eravacycline (ERV) was …
Number of citations: 4 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。